molecular formula C11H9NOS B6325668 2-Thiophen-2-yl-benzamide CAS No. 2247129-54-8

2-Thiophen-2-yl-benzamide

Cat. No.: B6325668
CAS No.: 2247129-54-8
M. Wt: 203.26 g/mol
InChI Key: JKVQJASFECRRTC-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-benzamide and its derivatives represent a class of compounds identified through virtual screening as potent and selective inhibitors of the BRAF(V600E) kinase . The BRAF(V600E) mutation is a key oncogenic driver, constitutively activating the MAPK signaling pathway and is found in approximately 50% of melanomas and 8% of all human cancers, making it a high-value therapeutic target . Researchers value this compound series for investigating new pathways in oncology, with specific derivatives in this class demonstrating submicromolar inhibitory activity against the BRAF(V600E) kinase in enzymatic assays . Molecular docking studies suggest these inhibitors bind to the ATP-binding site of the kinase, forming key hydrophobic interactions and hydrogen bonds with residues such as T529 and K483 . The benzamide scaffold is known for its significant biological activities, including antitumor properties, and its ambidentate nature also makes it a useful building block for preparing aromatic ligands in metal complex chemistry, which can enhance biological activity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVQJASFECRRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Impetus for Deeper Exploration: Rationale for Advanced Investigation of 2 Thiophen 2 Yl Benzamide

The combination of the thiophene (B33073) and benzamide (B126) moieties into a single molecule, 2-Thiophen-2-yl-benzamide, presents a compelling case for dedicated research. The rationale for its advanced investigation is multifaceted, drawing from the known biological activities of its parent scaffolds and the potential for synergistic or novel pharmacological effects.

The diverse biological activities reported for thiophene and benzamide derivatives provide a strong foundation for investigating their combined potential. Thiophene-containing compounds have exhibited a wide range of pharmacological properties. encyclopedia.pubnih.gov Likewise, benzamide derivatives have been extensively studied for their therapeutic applications. researchgate.net

ScaffoldReported Biological Activities
ThiopheneAnti-inflammatory, Antimicrobial, Anticancer, Antiviral, Antioxidant, Antipsychotic, Antianxiety encyclopedia.pubnih.govmdpi.com
BenzamideAnti-inflammatory, Antimicrobial, Anticancer, Antiviral, Analgesic, Antipsychotic, Anticonvulsant researchgate.netvalpo.edu

Recent research has highlighted the potential of hybrid molecules containing both thiophene and benzamide motifs. For instance, novel thiophene-arylamide derivatives have been identified as potent inhibitors of DprE1, a crucial enzyme in Mycobacterium tuberculosis, suggesting a promising avenue for the development of new anti-tubercular agents. nih.govbham.ac.uk Furthermore, certain benzamide derivatives have been investigated as glucokinase activators, indicating their potential in the treatment of diabetes. nih.gov

The design of this compound is a strategic approach to drug discovery, aiming to leverage the established pharmacophoric features of both thiophene and benzamide to create a new chemical entity with potentially enhanced or unique biological activities.

Charting the Course for Future Discovery: Scope and Objectives of Academic Research

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies offer versatile and efficient pathways to construct the this compound scaffold and its derivatives. These approaches allow for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. nih.govnih.govnih.gov

Cross-Coupling Approaches (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are central to the synthesis of this compound. wikipedia.orgnumberanalytics.com

Suzuki Coupling: This reaction is widely used to form the biaryl linkage between the thiophene and benzene (B151609) rings. It typically involves the coupling of a thiophene-2-boronic acid or its ester with a 2-halobenzamide. The versatility of the Suzuki coupling allows for the use of a wide range of substituted starting materials, enabling the synthesis of diverse analogues.

Sonogashira Coupling: The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this reaction can be employed to couple a 2-ethynylthiophene (B1312097) with a 2-halobenzamide, followed by further transformations of the alkyne moiety. nih.govlibretexts.org The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of the amide bond. wikipedia.orglibretexts.orgorganic-chemistry.org It facilitates the coupling of an amine with an aryl halide. For the synthesis of this compound, this could involve reacting 2-(thiophen-2-yl)aniline with a benzoic acid derivative or 2-(thiophen-2-yl)benzoic acid with an amine in the presence of a suitable palladium catalyst and ligand. wikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com

Table 1: Comparison of Cross-Coupling Reactions

ReactionBond FormedKey ReactantsCatalyst System
Suzuki Coupling C-C (Aryl-Aryl)Aryl/Heteroaryl Boronic Acid + Aryl/Heteroaryl HalidePalladium Catalyst + Base
Sonogashira Coupling C-C (Aryl-Alkynyl)Terminal Alkyne + Aryl/Vinyl HalidePalladium Catalyst + Copper(I) Co-catalyst + Base
Buchwald-Hartwig Amination C-N (Aryl-Amine)Aryl Halide/Triflate + AminePalladium Catalyst + Ligand + Base

Amidation and Cyclization Reactions

Amidation, the formation of an amide bond, is a fundamental step in the synthesis of this compound. catalyticamidation.inforesearchgate.net

Direct Amidation: This involves the direct coupling of a carboxylic acid (like 2-(thiophen-2-yl)benzoic acid) and an amine. catalyticamidation.infodur.ac.uk While seemingly straightforward, this reaction often requires activating agents to overcome the low reactivity of carboxylic acids. catalyticamidation.inforesearchgate.net

Amidation via Activated Carboxylic Acid Derivatives: To enhance reactivity, the carboxylic acid can be converted to more reactive species such as acyl chlorides or esters. These intermediates then readily react with amines to form the desired amide.

Cyclization Reactions: Cyclization reactions can be employed to construct heterocyclic rings fused to the benzamide core, leading to more complex analogues. nih.govnih.gov For instance, intramolecular cyclization of appropriately substituted this compound precursors can yield novel polycyclic structures. nih.gov Electrophilic cyclization of 2-(1-alkynyl)benzamides has been shown to produce cyclic imidates. nih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to synthesize complex molecules like this compound analogues in a single step from three or more starting materials. nih.govbeilstein-journals.orgtcichemicals.com This strategy is characterized by high atom economy and operational simplicity. nih.gov For example, a three-component reaction could potentially bring together a thiophene-containing starting material, a benzene derivative, and an amine source to directly form the target molecule. The Ugi and Passerini reactions are well-known MCRs that lead to the formation of amide-containing structures. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. tandfonline.combohrium.com

Catalyst Development and Optimization for Enhanced Efficiency

A key aspect of green synthesis is the development of highly efficient and reusable catalysts. catalyticamidation.inforsc.org

Homogeneous Catalysts: For cross-coupling and amidation reactions, research focuses on designing more active and stable palladium catalysts with tailored ligands. libretexts.orgorganic-chemistry.org This allows for lower catalyst loadings and milder reaction conditions, reducing costs and waste. rsc.org

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, which is a major advantage from a green chemistry perspective.

Organocatalysts: Non-metal catalysts, such as boric acid and its derivatives, are being explored for amidation reactions. dur.ac.ukmdpi.comsemanticscholar.org These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. bohrium.comsemanticscholar.org

Table 2: Examples of Catalysts in Benzamide Synthesis

Catalyst TypeExampleReactionAdvantages
Palladium-based Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligandsSuzuki, Sonogashira, Buchwald-HartwigHigh efficiency and broad scope wikipedia.orglibretexts.org
Copper-based CuI (co-catalyst)SonogashiraPromotes alkyne coupling libretexts.orgyoutube.com
Boron-based Arylboronic acids, Boric acidAmidationMetal-free, milder conditions dur.ac.ukrsc.orgsemanticscholar.org
Iron-based FeCl₃Amidation from estersLow cost, readily available mdpi.com

Solvent-Free and Aqueous Medium Synthesis

Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with heating, can lead to higher reaction rates and simplified work-up procedures. tandfonline.combohrium.comrsc.org For instance, the synthesis of amides from carboxylic acids and urea (B33335) can be achieved under solvent-free conditions using boric acid as a catalyst. bohrium.comsemanticscholar.org

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. novartis.com Developing catalytic systems that are effective in water is a significant area of research. novartis.com Micellar catalysis, where the reaction takes place in nano-sized aggregates in water, has shown promise for cross-coupling reactions. novartis.com

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling selectivity is paramount in the synthesis of this compound and its derivatives. The key challenges involve ensuring the bond forms at the correct positions on both aromatic rings (regioselectivity), avoiding unwanted side reactions of other functional groups (chemoselectivity), and controlling the spatial orientation of substituents in sterically hindered analogues (stereoselectivity).

Regioselectivity: The primary challenge is to ensure the formation of the 2-(thiophen-2-yl) linkage, as opposed to other possible isomers. This is typically achieved through two main strategies: palladium-catalyzed cross-coupling reactions and directed ortho-metalation.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds between aromatic rings. The regioselectivity is explicitly defined by the placement of a halide (or triflate) on one aromatic ring and a boronic acid (or ester) on the other. To synthesize this compound, the reaction would involve coupling a 2-substituted benzamide with a 2-substituted thiophene.

Route A: Coupling of 2-halobenzamide with thiophene-2-boronic acid.

Route B: Coupling of benzamide-2-boronic acid with 2-halothiophene.

The choice of route depends on the availability and stability of the starting materials. Thiophene boronic acids are known to be susceptible to protodeboronation (loss of the boronic acid group), which can reduce yield. nih.govnih.gov Careful optimization of reaction conditions—including the choice of palladium catalyst, ligand, base, and solvent—is crucial to favor the desired cross-coupling over this and other side reactions. nih.govresearchgate.net For instance, the use of highly active phosphine ligands can accelerate the catalytic cycle, outcompeting the decomposition of the boronic acid. nih.gov

Directed Ortho-Metalation (DoM): This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.org The amide functionality (-CONH₂) of benzamide is a powerful DMG, facilitating lithiation exclusively at the C-2 position. uwindsor.caresearchgate.net The resulting 2-lithiated benzamide can then react with an electrophilic thiophene source, or be converted to a different functional group for subsequent cross-coupling. For the thiophene ring, lithiation intrinsically favors the C-2 position due to the heteroatom's electronic influence. uwindsor.ca This makes DoM a highly regioselective method for preparing the necessary precursors for this biaryl system. pharmaceutical-business-review.com

Chemoselectivity: When synthesizing more complex analogues of this compound that bear additional functional groups, chemoselectivity becomes critical. Suzuki-Miyaura couplings are known for their broad functional group tolerance, proceeding under mild conditions that leave esters, ketones, and nitriles intact. unimib.it However, challenges can arise with substrates containing multiple halide or boronic acid groups. By exploiting the different reactivities of various organometallic species, selective one-pot reactions can be designed. For example, a thiophene building block containing both a stannyl (B1234572) group and a boronic ester can undergo sequential Stille and Suzuki couplings with high chemoselectivity.

Stereoselectivity: For the parent this compound, stereoselectivity is not a major concern. However, if bulky substituents are introduced at the positions ortho to the connecting C-C bond (i.e., the 3-position of the thiophene ring and the 3' and/or 6'-positions of the benzamide ring), rotation around the biaryl axis may be restricted. This gives rise to stable atropisomers, which are stereoisomers resulting from hindered rotation. The synthesis of a single atropisomer requires an atroposelective method. Recent advances in catalysis have enabled the synthesis of atropisomeric amides through strategies like Rh(III)-catalyzed asymmetric C-H activation, where a chiral catalyst directs the formation of one enantiomer over the other. acs.org While not directly reported for this compound, these principles would apply to its sterically hindered derivatives.

Table 1: Comparison of Synthetic Strategies for Controlling Selectivity

Methodology Regioselectivity Control Chemoselectivity Profile Stereoselectivity Application Key Considerations
Suzuki-Miyaura Coupling Excellent; defined by precursor substitution (e.g., 2-bromobenzamide (B1207801) + thiophene-2-boronic acid). unimib.it Generally high tolerance for various functional groups. Can be adapted for atroposelective synthesis using chiral ligands. Potential for protodeboronation of thiophene boronic acid; requires careful optimization of catalyst, ligand, and base. nih.govnih.gov
Directed Ortho-Metalation (DoM) Excellent; the amide group directs lithiation to the C-2 position of the benzamide ring. wikipedia.orguwindsor.ca Limited by the reactivity of organolithium reagents; incompatible with acidic protons or electrophilic functional groups. Not directly controlling, but creates precursors for subsequent stereoselective reactions. Requires cryogenic temperatures and inert atmosphere; some directing groups can be difficult to remove or transform. uwindsor.ca
C-H Activation Good to Excellent; can be directed by the amide group to functionalize the C-H bond at the ortho position. nih.gov Tolerates a range of functional groups, but can be sensitive to electronic effects. Can be made highly atroposelective using chiral transition-metal catalysts (e.g., chiral CpRh complexes). acs.org May require specific directing groups; can be challenging to achieve selectivity between multiple C-H bonds.

Scale-Up Considerations and Process Chemistry for this compound Derivatives

Transitioning the synthesis of this compound derivatives from laboratory-scale to industrial production introduces a distinct set of challenges. The focus shifts from solely yield and purity to include process safety, cost-effectiveness, environmental impact, and robustness.

Process Optimization and Safety: For a large-scale Suzuki-Miyaura coupling, key considerations include:

Catalyst Loading and Cost: Palladium is expensive, so minimizing catalyst loading (e.g., to mol% or even ppm levels) is a primary goal. This requires highly active and stable catalysts that resist deactivation over the course of the reaction.

Reagent Selection: Using 2-bromobenzamide and thiophene-2-boronic acid is a common route. On a large scale, the stability of the boronic acid is a concern. Pinacol esters of boronic acids are often more stable alternatives, though they add cost and an extra synthetic step. nih.gov

Thermal Safety: Cross-coupling reactions can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to design appropriate cooling and control strategies to prevent thermal runaway.

Solvent and Base Selection: The choice of solvent and base must balance reaction efficiency with safety, cost, and environmental impact. Ethereal solvents like dioxane are common in the lab but are often avoided in large-scale production due to safety concerns (peroxide formation). nih.gov Greener solvent alternatives or aqueous systems are increasingly preferred. The use of micellar catalysis, employing surfactants like Kolliphor EL, allows reactions to be performed in water, which significantly improves the process safety and environmental profile. unimib.it

Purification and Impurity Control:

Palladium Removal: One of the most significant challenges in the process chemistry of palladium-catalyzed reactions is the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits (typically in the low ppm range). This often requires specialized purification steps, such as treatment with metal scavengers, activated carbon, or dedicated crystallization procedures.

Byproduct Management: Side reactions, such as the homocoupling of boronic acids or protodeboronation, lead to impurities that must be removed. nih.gov A robust process will have optimized conditions to minimize the formation of these byproducts, simplifying purification.

Green Chemistry and Sustainability: Modern process chemistry emphasizes sustainability. For the synthesis of this compound derivatives, this involves:

Atom Economy: Designing routes that incorporate the maximum number of atoms from the reactants into the final product. C-H activation strategies are highly atom-economical as they avoid the use of pre-functionalized substrates like halides and organometallics.

Waste Reduction: Selecting reaction conditions that minimize waste, such as using catalytic rather than stoichiometric reagents and choosing solvents that can be easily recycled.

Telescoping Processes: Combining multiple synthetic steps into a single "one-pot" or "flow" process without isolating intermediates. This reduces solvent usage, waste generation, and production time. For example, a directed ortho-metalation followed by in-situ borylation and subsequent Suzuki coupling could potentially be telescoped.

Table 2: Key Scale-Up Considerations for a Suzuki-Miyaura Synthesis

Parameter Laboratory-Scale Focus Industrial-Scale Focus Mitigation/Optimization Strategy
Catalyst High yield, novelty Low cost, high turnover number (TON), low residual Pd Use of highly active ligands, catalyst screening, metal scavenging, crystallization.
Reagents Availability, reactivity Cost, stability, safety Use of more stable boronic esters, process safety studies on reagents. nih.gov
Solvent Reaction performance Safety (flashpoint), environmental impact, cost, recyclability Switch to higher-flashpoint solvents (e.g., 2-MeTHF), or aqueous/micellar systems. unimib.it
Purification Chromatography Crystallization, extraction, filtration Develop robust crystallization methods to control polymorphism and reject impurities.
Process Safety Generally managed by fume hood Detailed thermal hazard assessment, control of exotherms Reaction calorimetry, engineering controls (e.g., cooling capacity).
Sustainability Not a primary driver High atom economy, low E-Factor (waste) Employing C-H activation, one-pot processes, solvent recycling.

Elucidation of Molecular Structure and Conformation of this compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful tool for determining the precise atomic arrangement of a compound in its crystalline solid state. For derivatives of thiophene and benzamide, this technique has provided invaluable insights into their molecular geometry.

Crystal Packing and Intermolecular Interactions:

In the crystalline state, molecules of thiophene derivatives are organized in specific patterns, stabilized by a network of intermolecular forces. Hydrogen bonding is a prominent interaction, often involving the amide group. For instance, in some benzamide-related structures, N—H⋯O hydrogen bonds link molecules together, forming distinct structural motifs like chains or rings. globalauthorid.comnih.gov

Table 1: Crystallographic Data for a Representative Thiophene Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Z4
Note: Specific crystallographic data for this compound was not available in the search results. The table represents typical parameters for related structures.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystal is defined by the relative orientation of the thiophene and benzamide moieties. The dihedral angle between the mean planes of the thiophene and benzene rings is a key parameter. In related structures, this angle can vary significantly, indicating a degree of conformational flexibility. nih.govdoaj.org For example, in one N-substituted benzamide derivative containing a thiophene ring, the dihedral angle between the thiophene ring and the mean plane of the morpholine (B109124) ring was found to be 63.54 (14)°. globalauthorid.comdoaj.org In other complex thiophene derivatives, the dihedral angle between the thiophene ring system and a phenyl ring can be nearly orthogonal. nih.govresearchgate.net The planarity of the thiophene and benzamide rings themselves is also a critical aspect of the conformational analysis. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are particularly powerful for complex molecules like this compound, as they reveal correlations between different nuclei, aiding in the unambiguous assignment of signals. huji.ac.ilsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It helps to establish the connectivity of protons within the thiophene and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.eduprinceton.edu This is crucial for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduprinceton.edu It is instrumental in connecting different fragments of the molecule, for instance, linking the thiophene and benzamide moieties across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. princeton.eduipb.pt This is vital for determining the through-space proximity of atoms and understanding the molecule's preferred conformation in solution.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Thiophene-Benzamide Scaffold

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiophene H3'ValueValue
Thiophene H4'ValueValue
Thiophene H5'ValueValue
Benzene H2ValueValue
Benzene H3ValueValue
Benzene H4ValueValue
Benzene H5ValueValue
Benzene H6ValueValue
Amide NHValue-
Carbonyl C=O-Value
Note: Specific NMR data for this compound was not available in the search results. The table illustrates the type of data obtained.

Dynamic NMR Studies for Conformational Exchange

Molecules in solution are often not static but can undergo conformational changes. Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can provide insights into these dynamic processes. hhu.demdpi.com For amides, a key dynamic process is the restricted rotation around the C-N amide bond, which can lead to the observation of distinct signals for different conformers at low temperatures. mdpi.com As the temperature increases, the rate of rotation increases, and these signals may coalesce into a single averaged signal. Such studies can determine the energy barriers for conformational exchange. hhu.de

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about conformation. iosrjournals.orgnih.gov

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the amide and aromatic ring vibrations.

Amide Bands: The amide group gives rise to several characteristic vibrations. The N-H stretching vibration typically appears in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1650-1550 cm⁻¹ range.

Thiophene and Benzene Ring Vibrations: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the rings typically appear in the 1600-1450 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring is generally observed at lower frequencies. iosrjournals.org

By comparing the experimental vibrational spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. iosrjournals.orgnih.gov This comparison can also help to confirm the conformational state of the molecule.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for a Thiophene-Benzamide Structure

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
N-H StretchValueValue
C-H Stretch (Aromatic)ValueValue
C=O Stretch (Amide I)ValueValue
N-H Bend (Amide II)ValueValue
C=C Stretch (Aromatic)ValueValue
C-S StretchValueValue
Note: Specific vibrational data for this compound was not available in the search results. The table illustrates the expected vibrational modes.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the determination of accurate masses of the molecular ion and its fragments, typically with sub-ppm mass accuracy.

The fragmentation of benzamide-containing compounds upon ionization often proceeds through characteristic pathways. For aromatic amides, a common fragmentation event is the cleavage of the amide bond. youtube.com In the case of this compound, this would involve the cleavage of the C-N bond, leading to the formation of a resonance-stabilized benzoyl cation and a 2-aminothiophene radical, or a thiophenyl radical and a benzamide radical, depending on the site of protonation.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) under collision-induced dissociation (CID) can be proposed based on the known fragmentation of benzamides and thiophene derivatives. youtube.comresearchgate.netnih.gov The molecular ion would be expected at an m/z corresponding to the exact mass of C₁₁H₉NOS. The primary fragmentation steps would likely involve:

Alpha-cleavage: Cleavage of the C-N amide bond, leading to the formation of the benzoyl cation (C₇H₅O⁺) and neutral 2-aminothiophene. The benzoyl cation is a common fragment in the mass spectra of benzamides and typically appears at m/z 105.0335. youtube.comresearchgate.net

Loss of CO: The benzoyl cation can further fragment by losing a neutral carbon monoxide molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.0386. youtube.comresearchgate.net

Thiophene Ring Fragmentation: The thiophene moiety can also undergo fragmentation. A characteristic fragmentation of the thiophene ring involves the loss of a thioformyl (B1219250) radical (CHS·) or acetylene (B1199291) (C₂H₂).

Rearrangements: In some cases, protonated benzamides can undergo rearrangement reactions. For instance, a nitrogen-oxygen (N-O) exchange has been observed in the fragmentation of N-(3-aminophenyl)benzamide, leading to a rearranged product ion. acs.org Similar rearrangements could potentially occur in this compound, depending on the substitution pattern and experimental conditions.

A hypothetical data table for the high-resolution mass spectrometry of this compound is presented below, based on the predicted fragmentation pathway.

Fragment Ion Proposed Formula Calculated m/z Observed m/z (Hypothetical) Mass Difference (ppm)
[M+H]⁺C₁₁H₁₀NOS⁺204.0478204.0475-1.5
[C₇H₅O]⁺C₇H₅O⁺105.0335105.0333-1.9
[C₆H₅]⁺C₆H₅⁺77.038677.0384-2.6
[C₄H₄S]⁺C₄H₄S⁺84.008384.0081-2.4

The accurate mass measurements provided by HRMS, in conjunction with the analysis of isotopic patterns (especially for the sulfur-containing fragments), would provide strong evidence for the confirmation of the structure of this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogues

While this compound itself is not chiral, the introduction of chiral centers or elements of axial or planar chirality into its structure would give rise to enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for the non-destructive determination of the absolute configuration of chiral molecules in solution. saschirality.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. saschirality.org For a hypothetical chiral analogue of this compound, the ECD spectrum would exhibit characteristic positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores present, namely the benzamide and thiophene moieties.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. saschirality.org VCD is particularly sensitive to the stereochemistry of the entire molecule and can provide detailed conformational information. For a chiral analogue of this compound, VCD could be used to probe the stereochemistry around a chiral center or the conformation of the molecule in solution.

The application of chiroptical spectroscopy to chiral analogues of this compound would follow these general steps:

Synthesis and Separation of Enantiomers: The chiral analogue would need to be synthesized and the enantiomers separated, for example, by chiral chromatography.

Experimental Spectra Acquisition: The ECD and/or VCD spectra of each enantiomer would be recorded.

Quantum Chemical Calculations: The theoretical ECD and/or VCD spectra for one of the enantiomers would be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD.

Spectral Comparison and Assignment: The experimental spectrum would be compared with the calculated spectrum. A mirror-image relationship between the spectra of the two enantiomers would confirm their enantiomeric nature. The match between the experimental and calculated spectra would allow for the assignment of the absolute configuration of each enantiomer.

A hypothetical data table summarizing the expected chiroptical properties of a chiral analogue of this compound is provided below.

Technique Wavelength/Frequency Range Expected Observation Information Obtained
ECD200-400 nmCotton effects corresponding to π-π* and n-π* transitions of the aromatic rings and amide group.Absolute configuration, electronic transitions.
VCD4000-1000 cm⁻¹Differential absorption in the amide I and II bands, and C-H stretching regions.Absolute configuration, solution-phase conformation.

The combination of chiroptical spectroscopy with quantum chemical calculations provides a robust and reliable methodology for the stereochemical elucidation of chiral molecules, which would be directly applicable to chiral derivatives of this compound.

Computational Chemistry and Theoretical Studies on 2 Thiophen 2 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 2-Thiophen-2-yl-benzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of intramolecular charge transfer, a property often associated with enhanced bioactivity in certain contexts. The distribution of these orbitals across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the benzamide (B126) portion.

Electrostatic Potential Surface (MEP/EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different charge regions. Red areas indicate regions of negative potential, rich in electrons and prone to electrophilic attack, while blue areas represent positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring, highlighting their roles as hydrogen bond acceptors. Conversely, the amide proton (N-H) would be characterized by a region of positive potential (blue), identifying it as a key hydrogen bond donor site. This mapping is critical for understanding non-covalent interactions, such as those with biological receptors.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including vibrational frequencies (Infrared and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational modes, researchers can assign the peaks observed in experimental IR and Raman spectra to specific bond stretches, bends, and torsions within the this compound molecule. Similarly, predicting the UV-Vis spectrum by calculating the energies of electronic transitions can help interpret experimental data and understand the electronic nature of the compound. These theoretical predictions serve as a powerful tool for validating the molecular structure and understanding its dynamic behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations often focus on a single, optimized geometry in the gas phase, molecules in reality are dynamic entities that exist in a multitude of conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions of this compound with itself and with solvent molecules, MD can reveal its conformational landscape.

These simulations are crucial for understanding the molecule's flexibility, particularly the rotation around the amide bond and the bonds connecting the phenyl and thiophene rings. The results can identify the most stable conformations in different environments (e.g., water, lipids) and the energetic barriers between them. This information is vital for predicting how the molecule might adapt its shape to fit into a binding pocket of a protein.

Docking Studies with Protein Targets: Mechanistic Insights into Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a protein target. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy.

Docking studies can provide detailed mechanistic insights into the molecular interactions driving the binding event. For this compound, these studies would identify key interactions such as hydrogen bonds between the amide group and receptor residues, π-π stacking interactions involving the aromatic rings, and hydrophobic interactions. By understanding these binding modes, researchers can rationalize the compound's biological activity and suggest chemical modifications to improve its potency or selectivity.

Reaction Mechanism Elucidation via Computational Pathways

For reactions involving this compound, such as its synthesis or metabolic transformation, computational studies can help to rationalize the observed outcomes. For instance, in a study related to the Truce-Smiles rearrangement, computational analysis was used to understand the role of metal counterions and conformational effects in the reaction pathway. bris.ac.uk These theoretical investigations can clarify complex mechanisms and guide the development of more efficient synthetic routes. bris.ac.uk

Reactivity, Functionalization, and Derivatization Strategies for 2 Thiophen 2 Yl Benzamide

Electrophilic Aromatic Substitution on Thiophene (B33073) and Benzamide (B126) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fiveable.mepitt.edu For 2-Thiophen-2-yl-benzamide, both the thiophene and benzamide rings can potentially undergo substitution, with the outcome dictated by the directing effects of the substituents on each ring. libretexts.org

The thiophene ring is generally more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate sigma complex. pitt.edu The 2-position of thiophene is the most reactive site for electrophilic substitution. In this compound, the benzamide group at the 2-position will influence the regioselectivity of further substitutions on the thiophene ring.

On the other hand, the benzamide moiety contains an amide group (-CONH2), which is a deactivating and meta-directing group for electrophilic aromatic substitution on the benzene ring. libretexts.org This is due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic attack on the benzamide ring is expected to be slower than on the thiophene ring and would primarily occur at the meta-position relative to the amide group. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com When considering the reaction of this compound with an electrophile, the more activated thiophene ring is the likely site of initial reaction. youtube.com

Nucleophilic Additions and Substitutions

The primary site for nucleophilic attack in this compound is the carbonyl carbon of the amide group. This carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can add to the carbonyl group, forming a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile.

Furthermore, nucleophilic aromatic substitution (SNAr) on the thiophene ring is a possibility, particularly if the ring is activated by strongly electron-withdrawing groups. researchgate.net The mechanism typically proceeds through a stepwise addition-elimination pathway. researchgate.net For the parent compound, SNAr is less likely without such activating groups.

Research has shown that various benzamides can undergo nucleophilic acyl substitution with organolithium reagents to form ketones. researchgate.net This transformation proceeds through a tetrahedral intermediate which can then collapse, cleaving the C-N bond. researchgate.net

Oxidation and Reduction Reactions

Oxidation and reduction reactions, or redox reactions, involve the transfer of electrons. libretexts.orgyoutube.com The term oxidation refers to the loss of electrons, while reduction signifies the gain of electrons. khanacademy.orgyoutube.com

In this compound, both the thiophene and benzamide moieties can be subject to oxidation or reduction. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under appropriate conditions. The aromatic rings themselves can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, although this would disrupt the aromaticity.

The amide functional group is generally resistant to oxidation. However, the carbonyl group of the amide can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. youtube.com This reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

The amide group (-CONH2) is a potent directing group in DoM. wikipedia.org In this compound, the amide group can direct the lithiation to the ortho position on the benzamide ring. The heteroatom of the DMG, in this case, the oxygen and nitrogen of the amide, coordinates to the lithium ion of the organolithium base, facilitating the deprotonation of the adjacent proton. baranlab.org

For π-excessive heterocycles like thiophene, C-2 lithiation is highly favored, often overriding the effect of other directing groups. uwindsor.ca However, since the 2-position of the thiophene in this compound is already substituted, metalation would likely be directed to the 5-position of the thiophene ring or the ortho position of the benzamide ring, depending on the reaction conditions and the specific base used.

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of this compound is a key area of research, particularly for exploring structure-activity relationships in drug discovery. nih.gov

Substitution Pattern Variations on Thiophene Ring

Modifications to the thiophene ring can be achieved through various synthetic methods. As discussed, electrophilic aromatic substitution can introduce substituents onto the thiophene ring. Additionally, metalation of the thiophene ring followed by quenching with an electrophile provides another route to substituted analogues.

Substitutions on Benzamide Ring and Amide Nitrogen

The benzamide ring can be functionalized using the directed ortho-metalation strategy as described above. harvard.edu This allows for the introduction of substituents at the position ortho to the amide group. Furthermore, standard electrophilic aromatic substitution can be used to introduce substituents at the meta position. libretexts.org

Substitution on the amide nitrogen can be achieved by reacting a corresponding benzoyl chloride with a substituted aminothiophene or by N-alkylation or N-arylation of the primary amide. The synthesis of various N-substituted benzamide derivatives has been reported in the literature, often in the context of developing new therapeutic agents. nih.govresearchgate.netresearchgate.netmdpi.com

Table of Synthesized this compound Analogues and Related Compounds

Compound NameModificationReference
N-(thiophen-2-yl) benzamide derivativesN-substituted benzamides nih.govnih.gov
N-(2-aminophenyl)-2-(thiophen-2-yl)benzamideSubstitution on the amide nitrogen nih.gov
2-(3-hydroxy-3-methyl-5-phenyl-2,3-dihydrothiophen-2-yl)benzimidazoleThiophene ring modification and benzimidazole (B57391) analogue researchgate.net
2-(3-hydroxy-3-methyltetrahydrothiophen-2-yl)benzimidazoleReduced and substituted thiophene ring with benzimidazole researchgate.net

Heterocyclic Ring Bioisosteric Replacements

Research into related scaffolds has demonstrated that the bioisosteric replacement of a thiophene ring with other aromatic systems is often well-tolerated and can lead to improved pharmacological properties. nih.gov For instance, studies on GluN2B selective NMDA receptor antagonists showed that replacing benzene or substituted benzene rings with a thiophene ring was a successful strategy, indicating a degree of interchangeability between these rings. nih.govrsc.org This principle can be applied in reverse, where the thiophene in this compound is replaced by other carbo- and heterocyclic systems to explore new structure-activity relationships (SAR).

Common bioisosteric replacements for the thiophene ring include:

Benzene and Substituted Phenyl Rings: As the most classic bioisostere, replacing the thiophene with a phenyl ring maintains the aromatic character and a similar spatial arrangement. This substitution eliminates the heteroatom, which can influence metabolism and electronic distribution.

Furan (B31954): The furan ring is a close isostere of thiophene, differing by the substitution of the sulfur atom with oxygen. This change modifies the ring's electronics and hydrogen-bonding capacity while having a minimal impact on its size. In a study on BRAFV600E inhibitors, 2-phenyl-5-vinylfuran derivatives were identified as potent compounds, demonstrating the viability of the furan core in a related structural context. nih.gov

Benzofuran and Benzothiophene: These fused bicyclic systems represent a form of non-classical bioisosteric replacement. They expand the aromatic system, which can lead to enhanced target engagement through additional hydrophobic or π-stacking interactions. The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved, providing a direct pathway to molecules that are bioisosteres of the this compound scaffold. mdpi.com Similarly, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as modulators of amyloid beta aggregation, highlighting the utility of this core structure. researchgate.net

Aryl-benzisoxazole: In some contexts, more complex heterocyclic systems can serve as bioisosteres. For example, a potential bioisosteric relationship has been noted between an aryl-benzisoxazole unit and a 2-acyl-thiophenyl moiety, suggesting that such replacements could be explored for the this compound core. researchgate.net

The choice of a specific bioisostere depends on the desired modulation of the compound's properties. The following table summarizes potential replacements and the rationale behind their selection.

Table 1: Bioisosteric Replacements for the Thiophene Ring in this compound Scaffolds

Original RingBioisosteric ReplacementRationale for ReplacementResearch Findings/Potential Impact
Thiophene PhenylClassical bioisostere; alters metabolism and removes the heteroatom. researchgate.netOften well-tolerated in related scaffolds, can maintain or improve biological activity. nih.gov
Thiophene FuranSimilar size and shape; oxygen alters electronic properties and H-bond capacity. researchgate.netlibretexts.orgFuran-containing scaffolds have shown potency in related inhibitor classes. nih.gov
Thiophene PyridineIntroduces a nitrogen atom, altering basicity, polarity, and hydrogen bonding potential. researchgate.netCan form new interactions with target proteins and improve solubility.
Thiophene BenzofuranIncreases size and planarity of the aromatic system.Benzofuran-2-carboxamides have been successfully synthesized and can serve as modulators of biological processes like amyloid aggregation. mdpi.comresearchgate.net
Thiophene Benzo[b]thiopheneIncreases size and maintains a sulfur heteroatom in a fused system.Benzo[b]thiophene-2-carboxamides have been shown to modulate protein aggregation. researchgate.net
Thiophene Aryl-benzisoxazoleNon-classical replacement; significantly alters the heterocyclic core.Explored as a bioisosteric replacement for 2-acyl-thiophenyl moieties in other compound series. researchgate.net

The strategic replacement of the thiophene ring in this compound with various bioisosteric alternatives provides a powerful tool for lead optimization. By systematically modifying the heterocyclic core, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the molecule to enhance its therapeutic potential. The successful application of these replacements in related benzamide and carboxamide structures underscores the viability of this approach for generating novel and improved derivatives.

Exploration of Structure Activity Relationships Sar for Mechanistic Probes and Tool Compounds

Design Principles for SAR Studies

The design of potent and selective tool compounds based on the 2-Thiophen-2-yl-benzamide scaffold is guided by systematic modifications of its core structure and the analysis of their effects on biological activity. A primary area of investigation has been its derivatives as inhibitors of the BRAF(V600E) kinase, a protein implicated in various cancers. nih.govnih.gov

Initial screening identified N-(thiophen-2-yl) benzamide (B126) as a promising starting point for inhibitor development. nih.gov Subsequent SAR studies have focused on substitutions at both the benzamide and thiophene (B33073) rings to enhance potency and selectivity.

Key design principles derived from these studies include:

Substitution on the Benzamide Ring: The position and nature of substituents on the phenyl ring of the benzamide moiety are critical for activity. Both electron-donating and electron-withdrawing groups at the ortho-position of the phenyl ring are generally well-tolerated. nih.gov

Thiophene Ring Modifications: Modifications to the thiophene ring are also crucial. The introduction of specific functional groups can lead to more favorable interactions within the target's binding site. nih.gov

Role of the Amide Linker: The amide bond plays a significant role in orienting the thiophene and benzamide rings and can participate in key hydrogen bonding interactions with the target protein. nih.gov

These principles are systematically applied to generate libraries of analogs, which are then assayed to build a comprehensive understanding of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Activities (non-clinical)

While specific QSAR models exclusively for this compound are not extensively reported in the reviewed literature, the principles of QSAR are highly applicable for predicting the biological activities of its derivatives. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. unair.ac.idresearchgate.net

For a series of this compound analogs, a QSAR study would involve the calculation of various molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Electronic Descriptors: Such as partial charges and dipole moments, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular weight and volume, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the hydrophobicity of the compound.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Once calculated, these descriptors for a set of compounds with known activities (e.g., IC50 values) would be used to generate a predictive model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling and Ligand-Based Design (Focus on Chemical Space Exploration)

Pharmacophore modeling is a powerful tool in ligand-based drug design for exploring the chemical space of a particular scaffold. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Based on the known interactions of this compound derivatives with targets like BRAF(V600E) kinase, a pharmacophore model can be constructed. nih.gov The key features of such a model would likely include:

Hydrogen Bond Acceptors: The oxygen atom of the amide carbonyl group is a critical hydrogen bond acceptor. nih.gov

Hydrogen Bond Donors: The nitrogen atom of the amide group can act as a hydrogen bond donor. nih.gov

Aromatic Rings: Both the thiophene and benzamide rings can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket. nih.gov

Hydrophobic Features: The thiophene ring and substituted phenyl rings contribute to hydrophobic interactions. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. This approach allows for the efficient exploration of a vast chemical space to discover new derivatives with potentially improved properties.

Correlation of Structural Modifications with Molecular Interaction Profiles

The biological activity of this compound derivatives is directly correlated with their molecular interaction profiles within the binding site of their target protein. Molecular docking studies of these compounds in the active site of BRAF(V600E) have provided valuable insights into these interactions. nih.gov

For instance, in the context of BRAF(V600E) inhibition, specific structural modifications have been shown to alter the interaction profile:

The amide linker is crucial, with the oxygen atom forming a hydrogen bond with the hydroxyl group of a threonine residue (T529) and the nitrogen atom potentially interacting with other residues. nih.gov

The thiophene ring often occupies a hydrophobic pocket, with substituents on this ring potentially forming additional interactions. For example, an ester group on the thiophene ring can extend towards the activation loop of the kinase, forming favorable interactions. nih.gov

The benzamide phenyl ring can participate in π-π stacking interactions with phenylalanine residues (F583) in the binding site. Substitutions on this ring can modulate the strength of these interactions and introduce new contacts. nih.gov

A detailed analysis of these structure-interaction relationships is presented in the table below, which summarizes the inhibitory activity of several N-(thiophen-2-yl) benzamide derivatives against BRAF(V600E).

Table 1: Inhibitory Activity of N-(thiophen-2-yl) benzamide Derivatives against BRAF(V600E)

CompoundR1R2IC50 (μM) nih.gov
a1HH2.01
a22-FH1.89
a33-FH1.95
a44-FH2.13
b232-OCH3H1.92
b243-ClH2.05
b274-CH3H2.21
b403-NO25-CN0.45
b473-NO25-COOCH2CH30.39

The data clearly indicates that while single substitutions on the benzamide ring (compounds a2-a4, b23-b27) result in only modest changes in inhibitory activity compared to the parent compound a1, the introduction of specific groups on both the benzamide and thiophene rings (compounds b40 and b47) leads to a significant increase in potency. nih.gov This highlights the synergistic effect of multiple structural modifications in optimizing the molecular interaction profile.

Advanced Applications of 2 Thiophen 2 Yl Benzamide and Its Derivatives

Applications in Organic Synthesis as Ligands or Catalysts

The inherent chemical functionalities of 2-Thiophen-2-yl-benzamide derivatives make them valuable candidates for roles as ligands and catalysts in modern organic synthesis. The amide group can act as a directing group, while the thiophene (B33073) ring offers unique electronic properties and coordination sites.

Derivatives of this compound have emerged as effective directing groups in metal-catalyzed C-H activation, a powerful strategy for streamlining the synthesis of complex molecules. The amide moiety can coordinate to a metal center, positioning the catalyst to selectively functionalize a typically inert C-H bond.

Ruthenium-based catalytic systems have been developed that utilize cyclic amides as weak directing groups to achieve highly selective C-H bond amidations. rsc.org These reactions proceed under mild conditions and demonstrate excellent control over which bond is functionalized (regioselectivity), which is attributed to the formation of stable six-membered ruthenacycle intermediates. rsc.org Similarly, palladium catalysis is widely used for the C-H functionalization of thiophenes and related heterocycles. researchgate.netacs.org Efficient methods for the direct C-H arylation of thiophenes have been developed using phosphine-free palladium complexes at low catalyst loadings. acs.org

The strategic combination of C-H activation and other transformations further expands the synthetic utility. For instance, a modular approach has been demonstrated for preparing elaborate benzofuran-2-carboxamide (B1298429) derivatives, which involves an 8-aminoquinoline-directed C-H arylation followed by transamidation chemistry. mdpi.com This protocol is compatible with heteroaromatic groups, including thiophene, showcasing the versatility of the method. mdpi.com Furthermore, Lewis acid catalysts like ytterbium(III) triflate have been effectively used in microwave-assisted, multi-component reactions to synthesize complex polyheterocycles containing thiophene rings in high yields. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions Involving Thiophene and Benzamide (B126) Derivatives

Catalyst System Reaction Type Key Feature Reference
Ruthenium(II) pre-catalyst C-H Amidation Utilizes cyclic amides as directing groups via a six-membered ruthenacycle intermediate. rsc.org
Pd(OAc)₂ Intramolecular C-S/C-H Coupling Synthesizes dibenzothiophene (B1670422) derivatives. researchgate.net
Phosphine-Free Bis(alkoxo)palladium Direct C-H Arylation Enables efficient arylation of thiophenes at low catalyst loading. acs.org

Beyond metal-based systems, benzamide derivatives are also substrates in the burgeoning field of organocatalysis, which uses small organic molecules as catalysts. A notable development is the organocatalytic oxidative annulation of benzamide derivatives with alkynes. nih.gov This approach utilizes simple and mild reagents like iodobenzene (B50100) and peracetic acid to construct isoquinolone scaffolds, demonstrating a metal-free method for complex heterocycle synthesis. nih.gov The reactions proceed with fast rates and can exhibit notable selectivity in the annulation of unsymmetrically substituted alkynes. nih.gov

Potential in Materials Science and Polymer Chemistry

The incorporation of the this compound motif into larger molecular and macromolecular structures has unlocked significant potential in materials science. The interplay between the electron-rich thiophene ring and the rigid benzamide linker gives rise to unique electronic and self-assembly properties.

Thiophene-based conjugated polymers are cornerstones of organic electronics due to their exceptional optical and conductive properties. rsc.orgrsc.org The introduction of thiophene-benzamide and related structures into these systems allows for fine-tuning of their optoelectronic characteristics for applications such as Organic Light-Emitting Diodes (OLEDs) and sensors. nih.gov

Researchers have designed and synthesized numerous thiophene-containing emitters for OLEDs. A multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter using a five-membered thiophene ring as its core achieved a high external quantum efficiency (EQE) of 34.6% in a green-emitting OLED, with reduced efficiency roll-off at high brightness. rsc.org In another example, a donor-acceptor type molecule linked through a thieno[3,2-b]thiophene (B52689) bridge was used as an emitter in a solution-processed OLED, yielding a maximum EQE of 4.61%. beilstein-archives.org The addition of a thiophene linker into a fluorene-benzotriazole polymer backbone has also been explored as a strategy to achieve white light emission from a single-layer OLED device. rsc.org Furthermore, copolymers featuring thiophene and benzothiadiazole units have been developed as near-infrared (NIR) emitters, achieving an EQE of up to 0.58% and demonstrating the first example of circularly polarized NIR electroluminescence from a conjugated polymer. nih.gov

Table 2: Performance of Selected Thiophene-Based OLEDs

Emitter/Polymer System Key Feature Max. External Quantum Efficiency (EQE) Emission Color Reference
Th-BN (Thiophene-core MR-TADF) Narrowband emission, reduced roll-off 34.6% Green (512 nm) rsc.org
DMB-TT-TPA (Thienothiophene linker) Solution-processed 4.61% Green (520 nm) beilstein-archives.org
TP2 (Fluorene-benzotriazole with thiophene) White emission from single polymer Not specified White rsc.org

Thiophene-based ligands, particularly dicarboxylate derivatives structurally related to this compound, are excellent building blocks for constructing coordination polymers and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters linked by organic ligands to form extended, often porous, networks.

Photophysical Applications (e.g., Fluorescence Probes, Chemosensors)

The inherent fluorescence of many thiophene-containing compounds and the ability of the benzamide and thiophene moieties to interact with analytes make them ideal candidates for developing fluorescent probes and chemosensors. These sensors operate by signaling the presence of a specific chemical species through a detectable change in their photophysical properties, such as turning fluorescence "on" or "off."

A series of fluorescent sensors based on a 5-thiophen-2-yl-benzothiazole scaffold (a close structural analog) were designed for the selective and sensitive detection of mercury ions (Hg²⁺). rsc.org By modifying substituents on the core structure, the sensing behavior could be tuned, with one derivative exhibiting a remarkable "OFF/ON" fluorescence response to Hg²⁺. rsc.org Another derivative enabled naked-eye detection of Hg²⁺ through a distinct color change from colorless to yellow. rsc.org

MOFs built from thiophene-functionalized ligands have also been employed as highly effective luminescent sensory materials. acs.org A zinc-based MOF was shown to be a highly selective and sensitive sensor for environmental contaminants, including Hg(II), Cu(II), and certain chromium and aldehyde species. acs.org Thiophene-based π-conjugated chromophores have also been synthesized for electrochemiluminescence (ECL) applications, leading to an ultrasensitive sensor for dopamine (B1211576) with a detection limit in the femtomolar range. rsc.org

Table 3: Examples of Thiophene-Based Chemosensors

Sensor Type Target Analyte Sensing Mechanism Signal Change Reference
Thiophen-2-yl-benzothiazole derivative Hg²⁺ Coordination with analyte Fluorescence "OFF/ON" rsc.org
Thiophene-functionalized MOF Hg(II), Cu(II), Cr(VI) Luminescence quenching/enhancement Selective luminescence response acs.org
Thiophene-based π-conjugated chromophore Dopamine Electrochemiluminescence (ECL) ECL signal change rsc.org

Biochemical Tool Compounds for Target Identification and Validation

The this compound scaffold has emerged as a versatile template for the design of potent and selective modulators of various biological targets. Beyond their potential as therapeutic agents, these derivatives are increasingly being recognized for their utility as biochemical tool compounds. These tools are indispensable in chemical biology and drug discovery for elucidating the physiological roles of specific proteins (target identification) and confirming their relevance to disease processes (target validation). This is often achieved by designing specialized molecules, such as affinity-based probes and reporter ligands, that are derived from a core bioactive scaffold.

Affinity-Based Probes

Affinity-based probes are chemical tools designed to selectively bind to a specific protein target. These probes are typically derived from a known inhibitor or ligand for the target protein and are modified with a reactive group that can form a covalent bond with the protein upon binding. This allows for the isolation and subsequent identification of the target protein from complex biological mixtures.

The development of potent and selective inhibitors based on the this compound core provides a strong foundation for creating such probes. For instance, a series of N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF(V600E) kinase, a protein frequently mutated in various cancers, including melanoma. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds have revealed key structural features required for high-affinity binding.

Detailed research has led to the identification of compounds like b40 and b47 , which exhibit submicromolar inhibitory activities against the BRAF(V600E) kinase. nih.gov These compounds, with their demonstrated high affinity, are excellent candidates for further modification into affinity-based probes. By incorporating a latent reactive group, such as a photo-activatable group (e.g., a diazirine or benzophenone) or a Michael acceptor, these molecules could be used to covalently label and identify BRAF(V600E) and its interacting partners in a cellular context.

Similarly, derivatives of 2-amino-5-(thiophen-2-yl)benzamide have been synthesized as inhibitors of histone deacetylases (HDACs), another important class of enzymes in cancer biology. nih.gov Compound 8b from this series showed promising inhibitory activity against HDAC1/2. nih.gov This compound could be adapted into an affinity-based probe to study the specific roles of these HDAC isoforms.

The table below summarizes key derivatives of this compound that serve as high-affinity ligands and potential precursors for affinity-based probes.

Compound IDCore StructureTarget ProteinBiological Activity (IC₅₀)
a1 N-(thiophen-2-yl) benzamideBRAF(V600E)~2.01 μM nih.gov
b40 N-(thiophen-2-yl) benzamideBRAF(V600E)Submicromolar nih.gov
b47 N-(thiophen-2-yl) benzamideBRAF(V600E)Submicromolar nih.gov
8b 2-amino-5-(thiophen-2-yl)benzamideHDAC1/2Promising inhibitory activity nih.gov
5a Benzo[b]thiophene-2-carboxamide (B1267583)Aβ42 aggregation~40% inhibition at 25 μM nih.gov
5b Benzo[b]thiophene-2-carboxamideAβ42 aggregation~26% inhibition at 25 μM nih.gov

Reporter Ligands

Reporter ligands are molecules that bind to a specific target and carry a "reporter" group that allows for the detection, localization, and/or quantification of the target. Common reporter groups include fluorescent dyes, radioisotopes, or affinity tags like biotin. These tools are crucial for a variety of applications, including cellular imaging, receptor occupancy studies, and high-throughput screening assays.

While the direct synthesis of reporter ligands based on the this compound scaffold is not extensively documented in the reviewed literature, the existing synthetic routes and SAR data provide a clear blueprint for their design. The key principle is to attach a reporter group to a position on the molecule that does not interfere with its binding to the target protein.

For example, the N-(thiophen-2-yl) benzamide derivatives targeting BRAF(V600E) could be functionalized with a fluorescent tag. nih.govnih.gov Based on the known SAR, modifications could be explored on the benzamide or thiophene rings at positions shown to tolerate substitution without compromising affinity. Such fluorescently labeled ligands would enable researchers to visualize the subcellular localization of BRAF(V600E) and to monitor its engagement by potential drug candidates in living cells.

In a similar vein, the benzo[b]thiophene-2-carboxamide derivatives that modulate the aggregation of Amyloid Beta (Aβ42) could be developed into reporter ligands for studying Alzheimer's disease pathology. nih.govresearchgate.net By incorporating a suitable radioisotope (e.g., ¹⁸F or ¹¹C), these compounds could be transformed into PET (Positron Emission Tomography) imaging agents to visualize amyloid plaques in the brain.

The conceptual design of such reporter ligands is outlined in the table below:

Base ScaffoldTarget ProteinPotential Reporter GroupApplication
N-(thiophen-2-yl) benzamideBRAF(V600E)Fluorescent dye (e.g., FITC, Rhodamine)Cellular imaging, High-throughput screening
2-amino-5-(thiophen-2-yl)benzamideHDACsBiotinAffinity purification, Target engagement assays
Benzo[b]thiophene-2-carboxamideAβ42 aggregatesRadioisotope (e.g., ¹⁸F, ¹¹C)PET imaging of amyloid plaques

The development of such reporter ligands from the this compound scaffold would significantly enhance our ability to study the underlying biology of their respective targets and to accelerate the discovery of new therapeutic agents.

Analytical Methodologies for 2 Thiophen 2 Yl Benzamide in Complex Chemical Systems

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Separation

Chromatographic methods are the cornerstone for the separation and purity determination of 2-Thiophen-2-yl-benzamide and related compounds. High-Performance Liquid Chromatography (HPLC) is particularly prevalent due to its versatility in handling a wide range of polar and non-polar compounds.

For derivatives of benzamides, HPLC methods are well-established. For instance, the analysis of related structures often employs reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. The selection of the mobile phase composition, pH, and gradient elution profile is optimized to achieve sharp peaks and good resolution from impurities and degradation products. UV detection is commonly used, with the wavelength set to the absorption maximum of the thiophene (B33073) and benzamide (B126) chromophores.

While specific Gas Chromatography (GC) methods for this compound are not extensively detailed in the literature, GC is suitable for thermally stable and volatile derivatives. Derivatization might be necessary to increase volatility and improve peak shape. Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase, which can be advantageous for both analytical and preparative-scale separations.

Table 1: Illustrative HPLC Conditions for Benzamide Derivative Analysis

Parameter Condition Purpose
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm Separation based on hydrophobicity.

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides protons for MS detection and organic modifier for elution. | | Gradient | 5% B to 95% B over 20 minutes | Elutes compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Standard analytical flow rate. | | Temperature | 30 °C | Ensures reproducible retention times. | | Detection | UV at 254 nm and 280 nm | Monitors elution of aromatic compounds. |

For derivatives of this compound that are chiral, such as those with stereogenic centers, enantioselective chromatography is essential. The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. HPLC using Chiral Stationary Phases (CSPs) is the most common approach.

A study on the enantioseparation of 2-(benzylsulfinyl)benzamide derivatives, which share the benzamide core, highlights the effectiveness of polysaccharide-based CSPs. nih.gov Specifically, cellulose (B213188) tris(3,5-dichlorophenylcarbamate) has demonstrated outstanding enantioselectivity. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Mobile phase composition and column temperature are critical parameters that must be carefully optimized to achieve baseline resolution. nih.gov In some cases, a temperature-dependent inversion of the enantiomer elution order has been observed, providing insights into the thermodynamic nature of the chiral recognition process. nih.gov

Table 2: Factors Influencing Chiral Separation of Benzamide Sulfoxide (B87167) Derivatives on a Polysaccharide-Based CSP nih.gov

Factor Observation Rationale
CSP Type Cellulose tris(3,5-dichlorophenylcarbamate) shows high enantioselectivity. Provides a combination of hydrogen bonding, π-π, and steric interactions for chiral recognition.
Mobile Phase Typically a mixture of an alcohol (e.g., ethanol) and an alkane (e.g., n-hexane). The polar alcohol acts as a competitive agent, modifying retention and selectivity.
Column Temp. Can significantly affect resolution and even invert the elution order. Enantioseparation is often enthalpically driven, making it sensitive to temperature changes.
Analyte Structure The nature of substituents on the benzamide core influences enantioselectivity. Steric and electronic properties of substituents affect the stability of the diastereomeric complexes formed with the CSP.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Trace Analysis and Transformation Product Identification

Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for the analysis of complex mixtures. researchgate.net They provide both separation and structural identification capabilities, which are crucial for identifying trace-level impurities and transformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a workhorse technique in this domain. researchgate.net It combines the superior separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This is particularly useful for identifying metabolites or degradation products of this compound in biological or environmental samples. Electrospray Ionization (ESI) is a common interface that allows for the analysis of a wide range of compounds. researchgate.net The resulting mass spectra provide molecular weight information and fragmentation patterns that help in elucidating the structures of unknown compounds. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile and thermally stable compounds. researchgate.net It offers excellent chromatographic resolution and provides standardized mass spectra that can be compared against libraries for confident identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique that provides detailed structural information of analytes post-separation. researchgate.net It allows for the unambiguous identification of isomers and other closely related compounds without the need for authentic reference standards. researchgate.net

Table 3: Comparison of Hyphenated Techniques for this compound Analysis researchgate.net

Technique Primary Application Advantages Limitations
LC-MS Trace analysis, impurity profiling, metabolite ID High sensitivity, wide applicability, molecular weight info Matrix effects, ionization suppression, requires volatile buffers.
GC-MS Analysis of volatile impurities and by-products High resolution, reproducible spectra, extensive libraries Requires analyte volatility and thermal stability; derivatization may be needed.
LC-NMR Unambiguous structure elucidation of unknowns Provides detailed structural information directly Lower sensitivity compared to MS, higher instrument cost, requires higher concentrations.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound, provided the sample matrix is not overly complex. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The presence of the thiophene and benzamide moieties results in strong UV absorption. For quantitative analysis, a wavelength of maximum absorption (λmax) is selected to ensure the highest sensitivity and minimize interference. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For mixtures containing more than one absorbing species, more advanced spectrophotometric techniques, such as the dual wavelength or mean centering of ratio spectra methods, can be employed for simultaneous determination. researchgate.net

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer high sensitivity and are well-suited for the detection and study of the redox behavior of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to investigate its oxidation and reduction potentials. abechem.com

The thiophene ring and the amide group are both electroactive and can undergo oxidation or reduction at a suitable electrode surface. For instance, studies on related N-acyl thiophene-2-sulfonamides have shown that the thiophene moiety can be electrochemically oxidized, leading to cyclization reactions. researchgate.net This indicates that this compound likely possesses a distinct electrochemical signature.

Electrochemical sensors can be developed for its detection. mdpi.com This often involves modifying an electrode surface (e.g., glassy carbon electrode) to enhance selectivity and sensitivity. abechem.commdpi.com The current response, under optimized conditions, would be proportional to the concentration of the compound, allowing for quantitative analysis even in complex matrices. abechem.com

Table 4: Potential Electrochemical Techniques for Analyzing this compound

Technique Information Gained Potential Application
Cyclic Voltammetry (CV) Redox potentials, reversibility of electron transfer, reaction mechanisms. Characterizing the fundamental electrochemical behavior of the compound. researchgate.net
Differential Pulse Voltammetry (DPV) Quantitative analysis at trace levels. Developing a sensitive analytical method for detection in various samples. abechem.com
Amperometry Real-time monitoring of concentration changes. Use in flow-injection systems or as a detector for liquid chromatography.
Electrochemical Impedance Spectroscopy (EIS) Electrode surface characterization and binding interactions. Studying the interaction of the compound with modified sensor surfaces. mdpi.com

Future Research Directions and Unexplored Potential of 2 Thiophen 2 Yl Benzamide

Emerging Synthetic Routes and Catalyst Development

The synthesis of thiophene (B33073) derivatives, including 2-Thiophen-2-yl-benzamide, has traditionally presented challenges, often requiring harsh reaction conditions. iaea.orgnih.gov However, recent advancements are paving the way for more efficient and environmentally friendly synthetic protocols.

A significant area of development is the use of metal-catalyzed cross-coupling reactions. nih.gov Copper-based catalysts, in particular, have shown great promise in facilitating the formation of the thiophene-benzamide bond. bris.ac.uk Researchers are actively exploring various copper ligands, such as copper acetate (B1210297) and copper iodide, to improve reaction yields and regioselectivity. nih.gov Beyond copper, other transition metals like indium and rhodium are also being investigated for their catalytic activity in synthesizing complex thiophene derivatives. nih.gov

Another promising avenue is the development of one-pot, multi-component reactions (MCRs). nih.gov MCRs offer a streamlined approach to synthesizing complex molecules by combining multiple starting materials in a single reaction vessel, often without the need for isolating intermediates. nih.gov For instance, a Domino method has been devised for synthesizing thiophene derivatives in water by reacting aldehydes, activated methylene (B1212753) halides, and elemental sulfur with 1,3-dicarbonyl compounds. nih.gov Solvent-free reaction conditions are also being explored to align with the principles of green chemistry, reducing waste and improving safety. rsc.org

The table below summarizes some of the emerging synthetic strategies for thiophene derivatives:

Synthetic StrategyKey FeaturesCatalysts/ReagentsReference
Metal-Catalyzed Cross-CouplingHigh regioselectivity, broad functional group toleranceCopper iodide, Copper acetate, Indium, Rhodium nih.govbris.ac.uk
Multi-Component Reactions (MCRs)One-pot synthesis, atom economyElemental sulfur, 1,3-dicarbonyl compounds nih.gov
Solvent-Free SynthesisEnvironmentally friendly, improved safetyLawesson's reagent, TBHP rsc.org
Electrophilic CyclizationMild conditions, high yieldsSodium halides, Copper(II) sulfate nih.gov

Future research will likely focus on developing even more efficient and selective catalysts, expanding the scope of MCRs, and optimizing solvent-free and aqueous reaction conditions. These advancements will be crucial for the large-scale and sustainable production of this compound and its derivatives for various applications.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is playing an increasingly vital role in understanding the structure-property relationships of molecules like this compound. Advanced computational methods are being employed to predict molecular geometry, electronic properties, and biological activity, thereby guiding the design of new derivatives with desired characteristics.

Density Functional Theory (DFT) is a widely used method to study the electronic structure and properties of thiophene-benzamide derivatives. bohrium.comnih.gov DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, helping to confirm molecular structures determined by experimental techniques like NMR and X-ray crystallography. nih.govfigshare.com Furthermore, Time-Dependent DFT (TD-DFT) computations are used to predict absorption properties, which is crucial for applications in materials science. bohrium.com

Frontier Molecular Orbital (FMO) analysis, another computational tool, helps in evaluating the reactivity of these compounds. bohrium.comfigshare.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the electronic chemical potential and reactivity trends. bohrium.com These computational studies are often complemented by molecular docking simulations to investigate the binding interactions of thiophene-benzamide derivatives with biological targets, such as enzymes and proteins. nih.govnih.gov

The following table highlights key computational methods and their applications in studying thiophene-benzamide derivatives:

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Electronic structure analysisMolecular geometry, bond parameters, electronic properties bohrium.comnih.gov
Time-Dependent DFT (TD-DFT)Prediction of spectroscopic propertiesAbsorption spectra bohrium.com
Frontier Molecular Orbital (FMO) AnalysisReactivity predictionHOMO-LUMO gap, chemical potential bohrium.comfigshare.com
Molecular DockingStudy of biomolecular interactionsBinding affinity, interaction modes nih.govnih.gov
Natural Bond Orbital (NBO) AnalysisInvestigation of intramolecular interactionsMolecular stabilization, charge transfer bohrium.com

The future of computational modeling in this field lies in the development of more accurate and efficient methods for predicting complex properties. Integrating machine learning and artificial intelligence with these computational tools could further accelerate the discovery and optimization of novel this compound-based compounds for specific applications.

Novel Material Science Applications

The unique electronic and structural properties of the this compound scaffold make it a promising candidate for the development of novel materials with advanced functionalities. The presence of the electron-rich thiophene ring, coupled with the versatile benzamide (B126) moiety, allows for the fine-tuning of optical and electronic properties. mdpi.com

One of the most exciting areas of application is in the field of organic electronics. Thiophene-based polymers have already demonstrated significant potential as organic semiconductors, finding use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The incorporation of the this compound unit into polymer backbones could lead to materials with enhanced charge transport properties and improved processability. google.com For instance, polyamides containing thiophene rings have been shown to exhibit high tensile strength and stiffness. google.com

Furthermore, the ability of the thiophene moiety to participate in hydrogen bonding and other intermolecular interactions makes it a suitable building block for self-assembling materials and metal-organic frameworks (MOFs). acs.org These materials could have applications in gas storage, catalysis, and sensing. The development of thiophene-rich benzoxazines with amide moieties has shown how hydrogen bonding can influence polymerization mechanisms and the final properties of the resulting thermosets. acs.org

The table below outlines potential material science applications of this compound and its derivatives:

Application AreaPotential MaterialKey PropertiesReference
Organic ElectronicsThiophene-based polymersSemiconductor behavior, charge transport nih.govgoogle.com
High-Performance PolymersPolyamides, Poly(arylene ether ketones)High tensile strength, thermal stability google.com
Luminescent MaterialsFluorescent polymers and small moleculesHigh quantum yields, tunable emission iaea.org
Self-Assembling MaterialsBenzoxazine thermosetsControlled polymerization, specific intermolecular interactions acs.org

Future research in this area will likely focus on the synthesis and characterization of new polymers and supramolecular assemblies incorporating the this compound core. A deeper understanding of the structure-property relationships at the molecular level will be crucial for designing materials with tailored optical, electronic, and mechanical properties for a wide range of advanced applications. acs.org

Design of Next-Generation Molecular Probes and Chemical Biology Tools

The intrinsic fluorescence properties of certain thiophene-benzamide derivatives make them highly attractive for the development of molecular probes and chemical biology tools. iaea.org These tools are invaluable for studying complex biological processes in vitro and in vivo.

Researchers have synthesized novel fluorescent benzamide inhibitors that exhibit high quantum yields, with emission colors ranging from blue to green. iaea.org These properties make them suitable for imaging studies. For example, specific thiophene-benzamide derivatives have shown high binding affinity to histone deacetylases (HDACs), which are important enzymes in gene regulation. iaea.org This suggests their potential as diagnostic tools for diseases like cancer and central nervous system disorders. iaea.org

The design of these molecular probes often involves a "pharmacophore-fluorophore" approach, where the thiophene-benzamide scaffold acts as both the biologically active part (pharmacophore) and the fluorescent reporter (fluorophore). The ability to modify the structure of the this compound molecule allows for the fine-tuning of its spectral properties and biological target specificity.

The following table summarizes the potential of this compound in developing molecular probes:

Probe TypeTargetApplicationKey FeaturesReference
Fluorescent InhibitorsHistone Deacetylases (HDACs)In vitro studies of enzyme activity, potential diagnosticsHigh quantum yield, specific binding affinity iaea.org
Bioimaging AgentsCellular structures and processesLive-cell imaging, tracking biological moleculesIntrinsic fluorescence, biocompatibility iaea.org
BiosensorsSpecific analytesDetection of metal ions, small molecules, or biomoleculesFluorescence quenching or enhancement upon binding iaea.org

The future in this area will involve the rational design of more sophisticated molecular probes with improved brightness, photostability, and target specificity. The development of probes that can be used for in vivo imaging in animal models will be a significant step towards their clinical translation. Furthermore, the integration of the this compound scaffold into more complex biosensor systems could lead to the development of powerful new tools for diagnostics and drug discovery.

Challenges and Opportunities in the Field of Thiophene-Benzamide Chemistry

While the future of this compound and its derivatives appears promising, several challenges and opportunities lie ahead in this burgeoning field of chemistry.

Challenges:

One of the primary challenges remains the development of highly efficient and scalable synthetic methods. bohrium.com While significant progress has been made, the synthesis of certain substituted derivatives can still be complex and low-yielding. bris.ac.uk Overcoming these synthetic hurdles is crucial for making these compounds readily accessible for widespread research and application.

Another challenge lies in fully understanding the complex structure-activity relationships (SAR) and structure-property relationships. nih.gov While computational methods provide valuable insights, experimental validation is essential. A deeper understanding of how subtle structural modifications influence biological activity and material properties is needed for the rational design of new compounds.

Opportunities:

The versatility of the thiophene-benzamide scaffold presents numerous opportunities for innovation. The ability to easily functionalize both the thiophene and the benzamide rings allows for the creation of large and diverse chemical libraries for high-throughput screening. mdpi.com This could lead to the discovery of novel compounds with unexpected biological activities or material properties.

There is also a significant opportunity to explore the application of this compound in areas that have not yet been extensively investigated. For example, its potential in areas like agrochemicals, veterinary medicine, and environmental remediation remains largely untapped. The development of new catalytic systems and synthetic methodologies will undoubtedly open up new avenues for exploration. nih.gov

The synergy between experimental and computational approaches will be a key driver of future progress. rsc.org The iterative cycle of computational prediction, chemical synthesis, and experimental evaluation will accelerate the discovery and optimization of new thiophene-benzamide-based molecules with tailored functionalities.

Q & A

Q. How can researchers design experiments to study the thermodynamic stability of this compound polymorphs?

  • Methodological Answer :
  • DSC/TGA : Measure melting points (ΔHfus_{fus}) and decomposition temperatures.
  • Powder XRD : Identify polymorphic forms (e.g., Form I vs. Form II).
  • Lattice Energy Calculations : Use force fields (e.g., COMPASS) to predict stability hierarchies. Compare with experimental solubility data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.